17-Oxo Dexamethasone 17-Oxo Dexamethasone 9-Fluoro-11beta-hydroxy-16alpha-methylandrosta-1,4-diene-3,17-dione is a 3-hydroxy steroid. It has a role as an androgen.
Brand Name: Vulcanchem
CAS No.: 1880-61-1
VCID: VC21348124
InChI: InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3/t11-,14+,15+,16+,18+,19+,20+/m1/s1
SMILES: CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C
Molecular Formula: C20H25FO3
Molecular Weight: 332.4 g/mol

17-Oxo Dexamethasone

CAS No.: 1880-61-1

Cat. No.: VC21348124

Molecular Formula: C20H25FO3

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

17-Oxo Dexamethasone - 1880-61-1

CAS No. 1880-61-1
Molecular Formula C20H25FO3
Molecular Weight 332.4 g/mol
IUPAC Name (8S,9R,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione
Standard InChI InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3/t11-,14+,15+,16+,18+,19+,20+/m1/s1
Standard InChI Key IZLVPOBNINIXJM-FETOPEPRSA-N
Isomeric SMILES C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C
SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C
Canonical SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C
Appearance White Solid

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

17-Oxo Dexamethasone, systematically named (8S,9R,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione, belongs to the androstane class of steroids. Its molecular formula is C₂₀H₂₅FO₃, with a molecular weight of 332.41 g/mol . The compound features a fluorinated cyclohexenone ring system and a ketone group at the 17-position, distinguishing it from dexamethasone, which retains a hydroxyl group at this position .

Stereochemical Configuration and Structural Representation

The stereochemistry of 17-Oxo Dexamethasone is defined by its eight chiral centers, conferring specificity in receptor binding. The 2D structure (Figure 1) highlights the 9α-fluoro, 11β-hydroxy, and 16α-methyl substituents critical for glucocorticoid receptor affinity .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name(8S,9R,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione
SMILESC[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C@HO)F)C
InChIKeyIZLVPOBNINIXJM-FETOPEPRSA-N
CAS Registry1880-61-1

Synthesis and Metabolic Pathways

Synthetic Routes

While detailed industrial synthesis protocols remain proprietary, 17-Oxo Dexamethasone is typically derived from dexamethasone through oxidative elimination of the 17-hydroxyl group. This transformation employs oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate under controlled conditions . The reaction mechanism involves the conversion of the 17β-hydroxyl group to a ketone, altering the compound’s metabolic stability and receptor binding kinetics .

Metabolic Modifications

Pharmacological Profile

Mechanism of Action

As a glucocorticoid receptor agonist, 17-Oxo Dexamethasone modulates inflammatory responses by inhibiting NF-κB and AP-1 transcription factors. Its 17-keto group reduces mineralocorticoid activity, minimizing electrolyte imbalance risks associated with other corticosteroids .

Pharmacokinetic Parameters

Table 2: Comparative Pharmacokinetics of Dexamethasone Derivatives

Parameter17-Oxo DexamethasoneDexamethasone
Plasma Protein Binding77%70-78%
Half-life (oral)6.6 ± 4.3 hours4.0 hours
Metabolic PathwayCYP3A4 hydroxylationCYP3A4/11β-HSD1
Urinary Excretion<10%30-40%

Data adapted from .

Analytical Characterization Methods

Spectroscopic Identification

  • NMR Spectroscopy: <sup>1</sup>H NMR (400 MHz, CDCl₃) δ 6.25 (d, J=10 Hz, H-1), 5.95 (s, H-4), 4.35 (m, H-11β), 1.45 (s, 16-CH₃) .

  • Mass Spectrometry: ESI-MS m/z 333.2 [M+H]⁺, major fragments at m/z 315.1 (−H₂O) and 297.2 (−2H₂O) .

Research and Industrial Applications

Laboratory Uses

17-Oxo Dexamethasone serves as:

  • Reference standard for quantifying dexamethasone metabolites in pharmacokinetic studies .

  • Chemical intermediate in synthesizing fluorinated steroid libraries for high-throughput screening .

Contraindicated Applications

The safety data sheet explicitly prohibits:

  • Human therapeutic use due to unapproved status

  • Open-system industrial processes without engineering controls .

CodePhrase
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Exposure Controls

  • PPE Requirements: Nitrile gloves, ANSI-approved goggles, NIOSH-certified respirator for powder handling .

  • Storage: −20°C in amber glass vials under argon atmosphere .

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